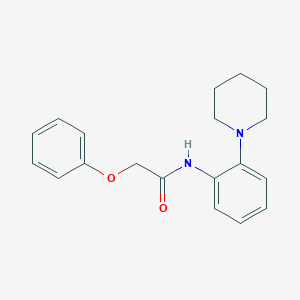![molecular formula C13H18N2O2 B244941 2-methyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B244941.png)
2-methyl-N-[3-(propanoylamino)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[3-(propanoylamino)phenyl]propanamide, commonly known as MPAA, is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research, specifically in the field of neuroscience.
Mécanisme D'action
The mechanism of action of MPAA involves its interaction with the NMDA receptor. MPAA binds to the glycine site of the NMDA receptor, which enhances the activity of the receptor. This leads to an increase in calcium influx into the neuron, which is important for synaptic plasticity and memory consolidation.
Biochemical and Physiological Effects:
MPAA has been shown to have a number of biochemical and physiological effects. It has been found to enhance long-term potentiation (LTP), which is a process that is critical for memory consolidation. MPAA has also been shown to increase the density of dendritic spines, which are important for synaptic plasticity. Additionally, MPAA has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPAA in lab experiments is its ease of synthesis. MPAA can be synthesized in a laboratory setting with relative ease, which makes it an attractive compound for researchers. Additionally, MPAA has been shown to have a modulatory effect on the NMDA receptor, which is involved in a number of important physiological processes. However, one of the limitations of using MPAA in lab experiments is its potential toxicity. MPAA has been shown to be toxic to certain types of cells, which may limit its use in certain types of experiments.
Orientations Futures
There are a number of future directions for the research of MPAA. One potential area of research is its potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. MPAA has been shown to have a modulatory effect on the NMDA receptor, which is involved in these disorders. Additionally, further research is needed to determine the optimal dosage and administration of MPAA for its potential therapeutic applications. Finally, research is needed to determine the long-term effects of MPAA on neuronal function and survival.
Méthodes De Synthèse
MPAA can be synthesized by reacting 3-aminobenzophenone with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to yield MPAA. The synthesis of MPAA is a relatively simple process and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
MPAA has been studied for its potential applications in the field of neuroscience. It has been found to have a modulatory effect on the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. MPAA has been shown to enhance the activity of the NMDA receptor, leading to improved cognitive function and memory consolidation.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-methyl-N-[3-(propanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-12(16)14-10-6-5-7-11(8-10)15-13(17)9(2)3/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17) |
Clé InChI |
HKSYOVRNWCSMRE-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)C |
SMILES canonique |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244859.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-4-propoxybenzamide](/img/structure/B244860.png)
![5-chloro-2-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244862.png)
![3-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B244863.png)
![4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B244864.png)








